![molecular formula C13H16Cl3NS B1431201 3-[(2,6-Dichlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 1955547-35-9](/img/structure/B1431201.png)
3-[(2,6-Dichlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride
Descripción general
Descripción
The compound “3-[(2,6-Dichlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride” is a chemical compound with the molecular formula C13H16Cl3NS . It is part of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of this compound and others with the 8-azabicyclo[3.2.1]octane scaffold has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular weight of “3-[(2,6-Dichlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride” is 324.70 . The exact structure of the compound would require further analysis using techniques such as NMR, HPLC, LC-MS, UPLC & more .Physical And Chemical Properties Analysis
The compound is stored at room temperature . The boiling point is not specified in the available data .Aplicaciones Científicas De Investigación
Chlorophenols and Environmental Impact
Chlorophenols, including dichlorophenols, are evaluated for their environmental impact, particularly in aquatic environments. These compounds, structurally related to the dichlorophenyl component of the chemical , are known for moderate toxic effects to mammalian and aquatic life. The persistence and bioaccumulation potential of these compounds vary with environmental conditions, emphasizing the importance of understanding their behavior in environmental matrices (Krijgsheld & Gen, 1986).
Heterocyclic Compounds and Biological Activities
The synthesis and biological activities of heterocyclic compounds derived from azabicyclo nonanones, which are structurally similar to the query compound, have been extensively reviewed. These compounds demonstrate significant biological activities against various fungal and bacterial strains. The presence of electron-withdrawing groups enhances their biological efficacy, suggesting a pathway for designing compounds with improved bioactivities (Mazimba & Mosarwa, 2015).
Hydroisomerisation Catalysts
Research into solid acid catalysts for hydroisomerisation, a process relevant for enhancing the octane number of gasoline, may provide insight into the catalytic potential of similar compounds. The study explores various catalysts, including those based on sulfur and phosphorus, for their activity and stability in hydroisomerisation processes, which could inform the development of new catalytic agents with enhanced performance (Galadima, Anderson, & Wells, 2010).
Hypervalent Molecules
Theoretical studies on hypervalent molecules, including sulfuranes and persulfuranes, offer insights into the structural and electronic properties of compounds with sulfur linkages. These studies provide a foundation for understanding the reactivity and potential applications of sulfur-containing organosilicon compounds, which could be relevant to the synthesis and application of the query compound (Pu, Li, Xie, & Schaefer, 2009).
Chlorophenols and Alkylphenols
A comprehensive review of chlorophenols and alkylphenols details their environmental fate and impact, highlighting the importance of understanding the physicochemical properties of chlorinated compounds for environmental risk assessment. This research may indirectly relate to the environmental and health safety considerations of structurally similar compounds (Shiu, Ma, Varhanickova, & Mackay, 1994).
Safety And Hazards
Propiedades
IUPAC Name |
3-(2,6-dichlorophenyl)sulfanyl-8-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NS.ClH/c14-11-2-1-3-12(15)13(11)17-10-6-8-4-5-9(7-10)16-8;/h1-3,8-10,16H,4-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFRTNPPHGKVHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)SC3=C(C=CC=C3Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,6-Dichlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B1431124.png)
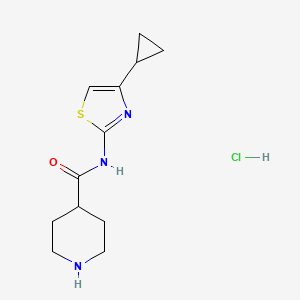
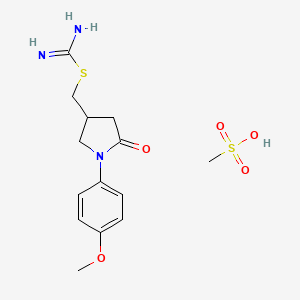
![N-methyl-1-[4-(4-methylphenyl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1431128.png)
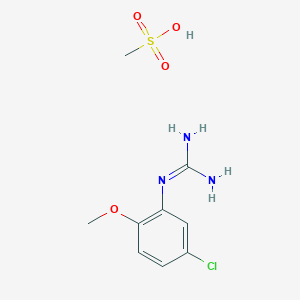
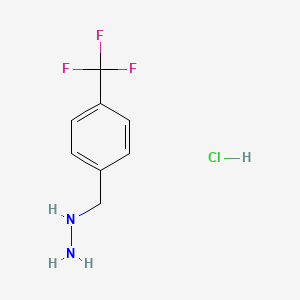
![3-(Propane-2-sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1431134.png)
![[1-(4-phenyl-1H-imidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1431135.png)
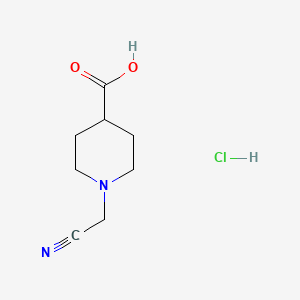
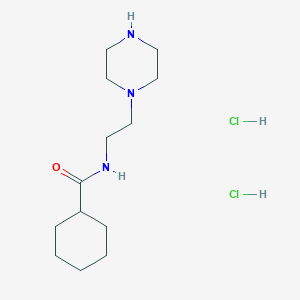
![4-[(Dipropylamino)methyl]-1,3-thiazol-2-amine dihydrochloride](/img/structure/B1431138.png)
![3-[(2,6-Dichlorophenyl)sulfanyl]azetidine hydrochloride](/img/structure/B1431140.png)
![3-(Pyrimidin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1431141.png)